9-Chlorobenzo[h]isoquinoline-6-carboxylic acid
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Overview
Description
9-Chlorobenzo[h]isoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C16H9ClNO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aromatic aldehydes and aminoacetals, which undergo cyclization under acidic conditions to form the isoquinoline core
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts or catalyst-free processes in water to enhance the efficiency and yield of the synthesis . The choice of catalysts and reaction conditions can significantly impact the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 9th position .
Scientific Research Applications
9-Chlorobenzo[h]isoquinoline-6-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
6-Isoquinolinecarboxylic acid: This compound shares the isoquinoline core but lacks the chlorine atom at the 9th position.
9-Bromoisoquinoline-6-carboxylic acid: Similar to 9-Chlorobenzo[h]isoquinoline-6-carboxylic acid but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 9th position, which can influence its reactivity and biological activity. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
919293-13-3 |
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Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
9-chlorobenzo[h]isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H8ClNO2/c15-9-1-2-10-11(6-9)13-7-16-4-3-8(13)5-12(10)14(17)18/h1-7H,(H,17,18) |
InChI Key |
CQLLXDPZVBCYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)C(=O)O |
Origin of Product |
United States |
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